molecular formula C10H6BrNO2S B1602885 4-(3-Bromophenyl)thiazole-2-carboxylic acid CAS No. 808128-00-9

4-(3-Bromophenyl)thiazole-2-carboxylic acid

Cat. No.: B1602885
CAS No.: 808128-00-9
M. Wt: 284.13 g/mol
InChI Key: XNJWWOHVTKHZBG-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride and alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include various substituted thiazoles.

    Oxidation Reactions: Products include oxidized thiazole derivatives.

    Reduction Reactions: Products include reduced thiazole derivatives.

Scientific Research Applications

4-(3-Bromophenyl)thiazole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity, while the carboxylic acid group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)thiazole-2-carboxylic acid
  • 2-(3-Bromophenyl)thiazole-4-carboxylic acid
  • 4-(4-Bromophenyl)thiazol-2-amine

Comparison: 4-(3-Bromophenyl)thiazole-2-carboxylic acid is unique due to the position of the bromine atom on the phenyl ring and the carboxylic acid group on the thiazole ring. This specific arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(3-bromophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJWWOHVTKHZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619884
Record name 4-(3-Bromophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808128-00-9
Record name 4-(3-Bromophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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